1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione
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Overview
Description
1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and a hexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione typically involves the condensation of 1,3-dimethyl-1H-pyrazol-4-yl ethanone with hexane-1,3-dione. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) in an ether solvent . The choice of solvent and base is crucial for achieving high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrazole ring allows for substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: A similar compound with an ethanone group instead of hexane-1,3-dione.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)pentane-1,3-dione: Another similar compound with a pentane-1,3-dione moiety.
Uniqueness
1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione is unique due to its specific substitution pattern and the presence of both pyrazole and hexane-1,3-dione groups
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-9(14)6-11(15)10-7-13(3)12-8(10)2/h7H,4-6H2,1-3H3 |
InChI Key |
FCBMIUONZQQYGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CN(N=C1C)C |
Origin of Product |
United States |
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